molecular formula C19H32NO3P B14224610 [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid CAS No. 596819-82-8

[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid

Cat. No.: B14224610
CAS No.: 596819-82-8
M. Wt: 353.4 g/mol
InChI Key: AONXTKKEEFAPQB-UHFFFAOYSA-N
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Description

[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid: is a complex organic compound characterized by the presence of an amino group, a phosphonic acid group, and a phenyl ring substituted with an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Ring Substituent: The octyl chain is introduced to the phenyl ring through a Friedel-Crafts alkylation reaction.

    Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction.

    Phosphonic Acid Group Addition: The phosphonic acid group is added through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between phosphonic acids and biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile starting material for synthesizing pharmacologically active compounds.

Industry

In industry, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. The amino group can participate in hydrogen bonding, influencing the compound’s biological activity. The phenyl ring and octyl chain contribute to the compound’s hydrophobic interactions, affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    [3-Amino-5-(4-hexylphenyl)pent-1-en-1-yl]phosphonic acid: Similar structure but with a hexyl chain instead of an octyl chain.

    [3-Amino-5-(4-decylphenyl)pent-1-en-1-yl]phosphonic acid: Similar structure but with a decyl chain instead of an octyl chain.

    [3-Amino-5-(4-butylphenyl)pent-1-en-1-yl]phosphonic acid: Similar structure but with a butyl chain instead of an octyl chain.

Uniqueness

The uniqueness of [3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid lies in its specific combination of functional groups and the length of the octyl chain. This combination provides distinct chemical and physical properties, making it particularly useful in applications requiring specific hydrophobic and hydrophilic balance.

Properties

CAS No.

596819-82-8

Molecular Formula

C19H32NO3P

Molecular Weight

353.4 g/mol

IUPAC Name

[3-amino-5-(4-octylphenyl)pent-1-enyl]phosphonic acid

InChI

InChI=1S/C19H32NO3P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20)15-16-24(21,22)23/h9-12,15-16,19H,2-8,13-14,20H2,1H3,(H2,21,22,23)

InChI Key

AONXTKKEEFAPQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(C=CP(=O)(O)O)N

Origin of Product

United States

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